molecular formula C12H17N3 B3313815 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine CAS No. 947013-92-5

1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Cat. No.: B3313815
CAS No.: 947013-92-5
M. Wt: 203.28
InChI Key: DINKAAJNPJWPAK-UHFFFAOYSA-N
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Description

1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with an isopropyl group and an ethanamine side chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine typically involves the condensation of o-phenylenediamine with isopropyl ketone to form the benzimidazole core. This is followed by the alkylation of the benzimidazole ring with an appropriate alkylating agent to introduce the ethanamine side chain. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the condensation and alkylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the synthesis. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as reagents.

Major Products

The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and substituted ethanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The ethanamine side chain may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,3-benzodiazol-2-yl)propan-1-amine: Similar structure but lacks the ethanamine side chain.

    2-(1-isopropyl-1H-benzimidazol-2-yl)ethanamine: Similar structure but with different substitution patterns.

Uniqueness

1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the isopropyl group and the ethanamine side chain enhances its versatility in various applications.

Properties

IUPAC Name

1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8(2)15-11-7-5-4-6-10(11)14-12(15)9(3)13/h4-9H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINKAAJNPJWPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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